molecular formula C15H10ClN3O B3838928 (2E)-1-(4-Chlorophenyl)-3-[4-(1H-triazirin-1-YL)phenyl]prop-2-EN-1-one

(2E)-1-(4-Chlorophenyl)-3-[4-(1H-triazirin-1-YL)phenyl]prop-2-EN-1-one

Cat. No.: B3838928
M. Wt: 283.71 g/mol
InChI Key: GBQZNIJAZCAWQP-XCVCLJGOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E)-1-(4-Chlorophenyl)-3-[4-(1H-triazirin-1-YL)phenyl]prop-2-EN-1-one: is an organic compound characterized by the presence of a chlorophenyl group and a triazirinyl group attached to a prop-2-en-1-one backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2E)-1-(4-Chlorophenyl)-3-[4-(1H-triazirin-1-YL)phenyl]prop-2-EN-1-one typically involves the reaction of 4-chlorobenzaldehyde with 4-(1H-triazirin-1-yl)benzaldehyde under basic conditions. The reaction proceeds through a condensation mechanism, forming the desired product with high yield. Common reagents used in this synthesis include sodium hydroxide and ethanol as the solvent.

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts such as palladium or platinum can enhance the efficiency of the reaction, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of the corresponding alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium catalyst, mild temperatures.

    Substitution: Nucleophiles like amines or thiols, solvents such as ethanol or methanol.

Major Products:

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Amines, thiols derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.

Biology: In biological research, the compound can be used as a probe to study enzyme interactions and protein-ligand binding due to its unique structural features.

Industry: The compound can be utilized in the production of specialty chemicals, dyes, and polymers, owing to its reactive functional groups.

Mechanism of Action

The mechanism by which (2E)-1-(4-Chlorophenyl)-3-[4-(1H-triazirin-1-YL)phenyl]prop-2-EN-1-one exerts its effects involves interactions with specific molecular targets such as enzymes or receptors. The triazirinyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. The chlorophenyl group enhances the compound’s binding affinity to hydrophobic pockets within the target molecules.

Comparison with Similar Compounds

Uniqueness: (2E)-1-(4-Chlorophenyl)-3-[4-(1H-triazirin-1-YL)phenyl]prop-2-EN-1-one is unique due to the presence of both a chlorophenyl and a triazirinyl group, which confer distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

IUPAC Name

(E)-1-(4-chlorophenyl)-3-[4-(triazirin-1-yl)phenyl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClN3O/c16-13-6-4-12(5-7-13)15(20)10-3-11-1-8-14(9-2-11)19-17-18-19/h1-10H/b10-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBQZNIJAZCAWQP-XCVCLJGOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)C2=CC=C(C=C2)Cl)N3N=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/C(=O)C2=CC=C(C=C2)Cl)N3N=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2E)-1-(4-Chlorophenyl)-3-[4-(1H-triazirin-1-YL)phenyl]prop-2-EN-1-one
Reactant of Route 2
Reactant of Route 2
(2E)-1-(4-Chlorophenyl)-3-[4-(1H-triazirin-1-YL)phenyl]prop-2-EN-1-one
Reactant of Route 3
Reactant of Route 3
(2E)-1-(4-Chlorophenyl)-3-[4-(1H-triazirin-1-YL)phenyl]prop-2-EN-1-one
Reactant of Route 4
(2E)-1-(4-Chlorophenyl)-3-[4-(1H-triazirin-1-YL)phenyl]prop-2-EN-1-one
Reactant of Route 5
Reactant of Route 5
(2E)-1-(4-Chlorophenyl)-3-[4-(1H-triazirin-1-YL)phenyl]prop-2-EN-1-one
Reactant of Route 6
(2E)-1-(4-Chlorophenyl)-3-[4-(1H-triazirin-1-YL)phenyl]prop-2-EN-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.